molecular formula C8H12O3 B12332575 Cyclopentanone, 3-(1,3-dioxolan-2-yl)- CAS No. 202120-83-0

Cyclopentanone, 3-(1,3-dioxolan-2-yl)-

Cat. No.: B12332575
CAS No.: 202120-83-0
M. Wt: 156.18 g/mol
InChI Key: AHPYLAAHRBXJMI-UHFFFAOYSA-N
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Description

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- is an organic compound with the molecular formula C₈H₁₂O₃ It is a derivative of cyclopentanone, where a 1,3-dioxolane ring is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- can be synthesized through a multi-step process involving the formation of the 1,3-dioxolane ring and its subsequent attachment to the cyclopentanone ring. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then subjected to further reactions to introduce the desired substituents and achieve the final compound.

Industrial Production Methods

In industrial settings, the production of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(1,3-dioxolan-2-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 3-(1,3-dioxolan-2-yl)-: Unique due to the presence of the 1,3-dioxolane ring.

    Cyclopentanone, 3-(1,3-dioxolan-2-yl)-: Similar in structure but may have different substituents or functional groups.

Uniqueness

Cyclopentanone, 3-(1,3-dioxolan-2-yl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

202120-83-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C8H12O3/c9-7-2-1-6(5-7)8-10-3-4-11-8/h6,8H,1-5H2

InChI Key

AHPYLAAHRBXJMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2OCCO2

Origin of Product

United States

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